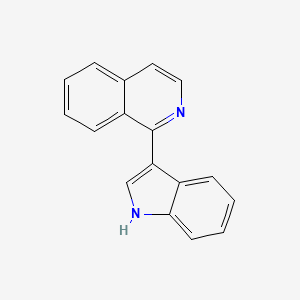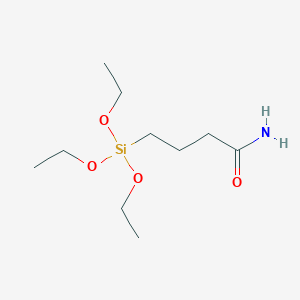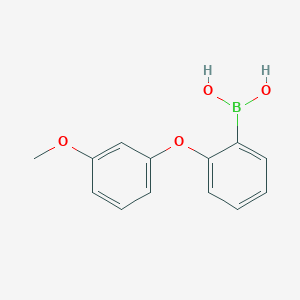
Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves the reaction of indazole derivatives with tert-butyl chloroformate in the presence of a base. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction parameters, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of indazole derivatives on cellular processes. It can serve as a probe to investigate enzyme activities and receptor interactions.
Medicine: Its ability to modulate biological pathways makes it a candidate for therapeutic research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-[(tert-butyl(dimethyl)silyl)oxy]-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness: Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate is unique due to its combination of the indazole ring and the tert-butyl group, which provides both stability and reactivity. This combination allows for versatile applications in various fields, from medicinal chemistry to industrial production .
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
tert-butyl 4-(hydroxymethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-9(8-16)10(11)7-14-15/h4-7,16H,8H2,1-3H3 |
Clave InChI |
ZAIKRESILISGDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


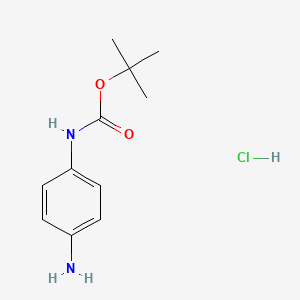
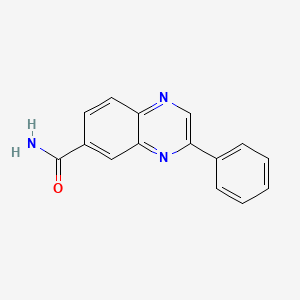
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)
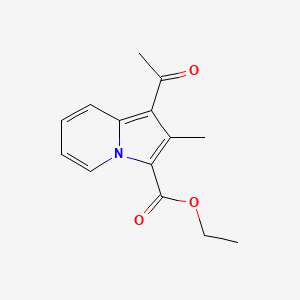

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)


